molecular formula C10H22N2O B13433402 3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B13433402
M. Wt: 186.29 g/mol
InChI Key: XHWNPORYQCQXPC-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. The methoxymethyl group attached to the piperidine ring adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxymethyl Group: This step usually involves the reaction of the piperidine derivative with methoxymethyl chloride under basic conditions.

    Attachment of the Propan-1-amine Group: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the methoxymethyl group to a hydroxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor interactions and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethylpiperidin-1-yl)propan-1-amine: Similar structure but with an ethyl group instead of a methoxymethyl group.

    1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Contains a hydroxyl group and a methyl-substituted piperidine ring.

Uniqueness

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-[3-(methoxymethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C10H22N2O/c1-13-9-10-4-2-6-12(8-10)7-3-5-11/h10H,2-9,11H2,1H3

InChI Key

XHWNPORYQCQXPC-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)CCCN

Origin of Product

United States

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